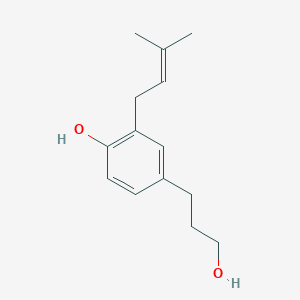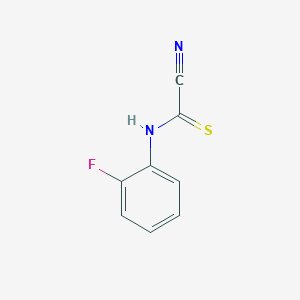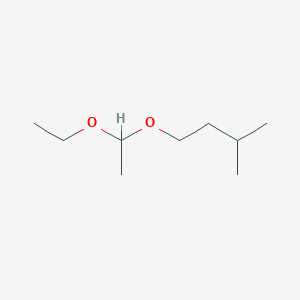
1-(1-Ethoxyethoxy)-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Ethoxyethoxy)-3-methylbutane is a chemical compound that has been of interest to researchers due to its potential use in various scientific applications. This compound is also known as tert-amyl ethyl ether and is a colorless liquid with a faint odor.
Mecanismo De Acción
The mechanism of action of 1-(1-Ethoxyethoxy)-3-methylbutane is not well understood. However, it is known to act as a non-polar solvent, which allows it to dissolve non-polar compounds. It is also known to have a low boiling point and low viscosity, which makes it an ideal solvent for certain chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of 1-(1-Ethoxyethoxy)-3-methylbutane. However, it is considered to be a relatively safe compound with low toxicity. It is not known to have any significant effects on the human body when used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1-Ethoxyethoxy)-3-methylbutane in laboratory experiments is its ability to dissolve non-polar compounds. This makes it an ideal solvent for certain chemical reactions. Additionally, it has a low boiling point and low viscosity, which makes it easy to handle in the laboratory.
However, there are also some limitations to using 1-(1-Ethoxyethoxy)-3-methylbutane in laboratory experiments. It is not a polar solvent, which means that it cannot dissolve polar compounds. Additionally, it has a relatively low flash point, which means that it can be flammable and must be handled with care.
Direcciones Futuras
There are several future directions for research on 1-(1-Ethoxyethoxy)-3-methylbutane. One area of interest is its potential use as a fuel additive. It has been shown to improve the performance of gasoline engines and reduce emissions. Another area of interest is its potential use as a solvent for the extraction of natural products. It has been shown to be an effective extractant for certain compounds, and further research could lead to the development of new drugs and therapies.
Conclusion:
1-(1-Ethoxyethoxy)-3-methylbutane is a chemical compound that has been of interest to researchers due to its potential use in various scientific applications. It is a non-polar solvent that is commonly used in laboratory experiments. While there is limited information on its biochemical and physiological effects, it is considered to be a relatively safe compound with low toxicity. Future research on this compound could lead to the development of new drugs, therapies, and fuel additives.
Métodos De Síntesis
The synthesis of 1-(1-Ethoxyethoxy)-3-methylbutane involves the reaction of tert-amyl alcohol with ethyl chloride in the presence of a strong acid catalyst. This reaction results in the formation of tert-amyl ethyl ether and hydrogen chloride gas. The reaction can be represented by the following equation:
C5H12OH + C2H5Cl → C8H18O + HCl
Aplicaciones Científicas De Investigación
1-(1-Ethoxyethoxy)-3-methylbutane has been used in various scientific research applications. It is commonly used as a solvent for organic compounds and as an extractant for natural products. It has also been used as a fuel additive and a component in paint strippers. Additionally, it has been used as a reference compound in gas chromatography.
Propiedades
Número CAS |
13442-90-5 |
|---|---|
Nombre del producto |
1-(1-Ethoxyethoxy)-3-methylbutane |
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
1-(1-ethoxyethoxy)-3-methylbutane |
InChI |
InChI=1S/C9H20O2/c1-5-10-9(4)11-7-6-8(2)3/h8-9H,5-7H2,1-4H3 |
Clave InChI |
RGNYZOOSNYMRQE-UHFFFAOYSA-N |
SMILES |
CCOC(C)OCCC(C)C |
SMILES canónico |
CCOC(C)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



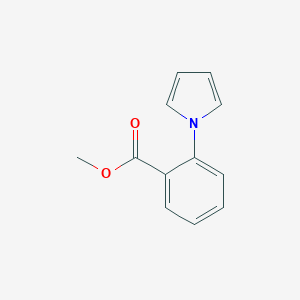
![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
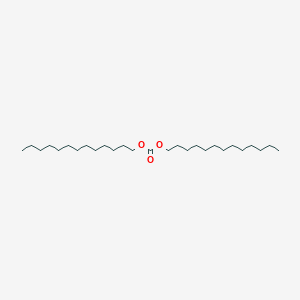
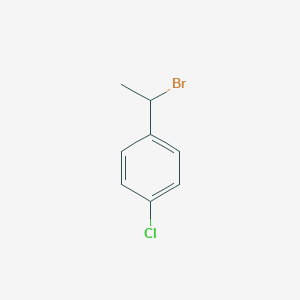
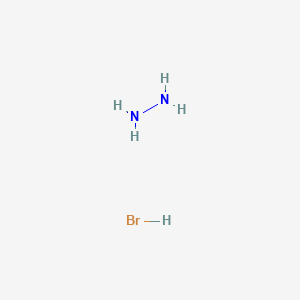
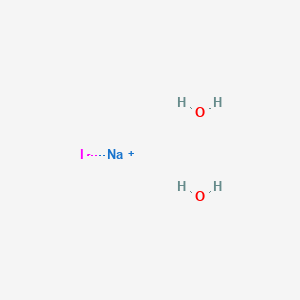
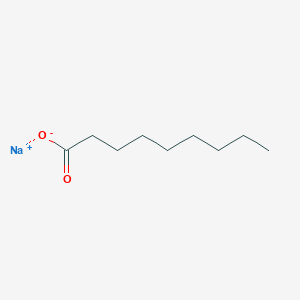
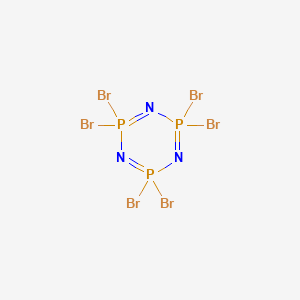
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)
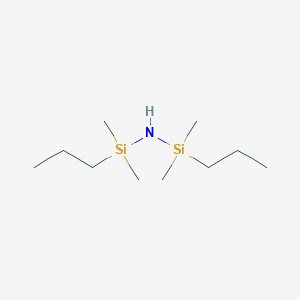
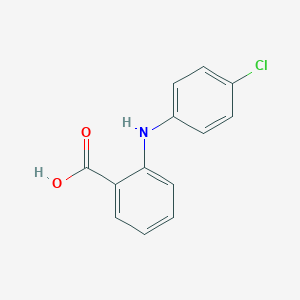
![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)
